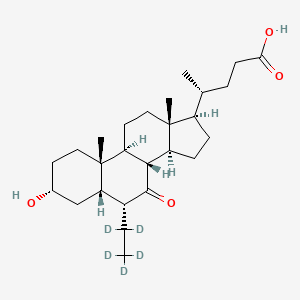
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid is a synthetic bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This particular compound is a deuterated analog, meaning it contains deuterium, a stable isotope of hydrogen, which can be used to study metabolic processes and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the deuterium-labeled ethyl group is a key step, often achieved through deuterium exchange reactions or the use of deuterated reagents. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and oxo groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group or reduce double bonds within the steroid framework.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and specific catalysts to direct the substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Wissenschaftliche Forschungsanwendungen
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and pathways, particularly those involving bile acids and their derivatives.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of new drugs and diagnostic tools, as well as in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid involves its interaction with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism, influencing various physiological processes. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within the body.
Vergleich Mit ähnlichen Verbindungen
Cholic Acid: A primary bile acid with similar structural features but lacking the deuterium labeling.
Chenodeoxycholic Acid: Another primary bile acid with a different hydroxylation pattern.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for certain liver conditions.
Uniqueness: The uniqueness of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid lies in its deuterium labeling, which provides distinct advantages for metabolic studies and tracing experiments. This labeling can lead to different kinetic isotope effects, offering insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C26H42O4 |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-6-(1,1,2,2,2-pentadeuterioethyl)-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1/i1D3,5D2 |
InChI-Schlüssel |
LHSZAKRHUYJKIU-IWKXABRYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Kanonische SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















